4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid
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Overview
Description
4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid is a complex organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable acid catalyst.
Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the thiophene derivative with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides and Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various alkyl or aryl-substituted thiophene derivatives.
Scientific Research Applications
4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and carbamoyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(Methoxycarbonyl)-5-methylthiophen-2-YL]carbamoyl}butanoic acid
- 4-{[3-(Methoxycarbonyl)-5-ethylthiophen-2-YL]carbamoyl}butanoic acid
- 4-{[3-(Methoxycarbonyl)-5-butylthiophen-2-YL]carbamoyl}butanoic acid
Uniqueness
4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid is unique due to the specific combination of functional groups and the propyl substitution on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
5-[(3-methoxycarbonyl-5-propylthiophen-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-3-5-9-8-10(14(19)20-2)13(21-9)15-11(16)6-4-7-12(17)18/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTESDMIZCAGQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CCCC(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793476 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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